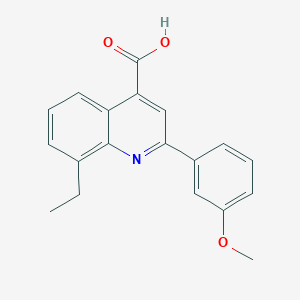

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

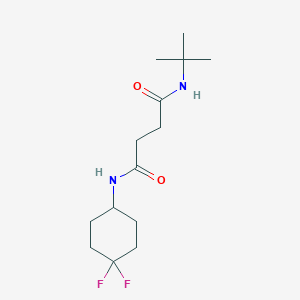

“8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.35 . It is used for proteomics research applications .

Synthesis Analysis

Quinoline, the core structure of the compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethyl group at the 8-position, a methoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position .Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves various chemical reactions, including condensation, hydrolysis, cyclization, and substitution . For example, the synthesis of quinoline-4-carboxylic acid involves the use of dilute HCl to achieve good to excellent yields .Scientific Research Applications

- 8-EMQCA and its derivatives exhibit iron-chelating properties. Iron accumulation is associated with neurodegenerative diseases, and chelators like 8-EMQCA can help mitigate oxidative stress and protect neurons .

- Researchers have explored 8-EMQCA as a potential anticancer agent. Its mechanism involves inhibiting cancer cell growth and inducing apoptosis. Further studies are needed to elucidate its specific targets and efficacy .

- 2-Oxoglutarate (2OG)-dependent enzymes play crucial roles in cellular processes. 8-EMQCA has been investigated for its inhibitory effects on these enzymes, which could have implications in various diseases .

- Metalloproteins are essential for cellular functions. 8-EMQCA’s ability to chelate metal ions may impact metalloprotein activity, influencing biological processes .

- Some quinoline derivatives, including 8-EMQCA, have shown anti-HIV activity. They inhibit viral replication and entry, making them potential candidates for antiretroviral therapy .

- Quinoline compounds, including 8-EMQCA, exhibit antifungal and antileishmanial properties. These applications are relevant in combating fungal infections and leishmaniasis .

Iron-Chelation for Neuroprotection

Anticancer Activity

Inhibition of 2OG-Dependent Enzymes

Metalloprotein Chelation

Anti-HIV Properties

Antifungal and Antileishmanial Effects

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various proteins and enzymes, influencing their activity .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or through covalent bonding .

Biochemical Pathways

Quinoline derivatives have been implicated in a variety of biochemical pathways, often related to their target proteins or enzymes .

Pharmacokinetics

The bioavailability of quinoline derivatives can be influenced by various factors, including their chemical structure, formulation, and route of administration .

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their interaction with target proteins or enzymes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .

properties

IUPAC Name |

8-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-6-5-9-15-16(19(21)22)11-17(20-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNFZHSPUJMXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2765192.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2765193.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2765194.png)

![Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2765195.png)

![3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2765196.png)

![2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2765202.png)

![methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2765209.png)